

IUPAC name and synonyms for 3,4-Dimethylthiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 3,4-Dimethylthiophene-2-carboxylic acid

Cat. No.: B1602820

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An In-depth Technical Guide to **3,4-Dimethylthiophene-2-carboxylic Acid**: Properties, Synthesis, and Applications

Abstract

3,4-Dimethylthiophene-2-carboxylic acid, a substituted thiophene derivative, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid functional group adjacent to a sterically hindered, electron-rich thiophene ring, imparts valuable reactivity and makes it a sought-after intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and core applications. We delve into a validated synthetic methodology, offering a detailed experimental protocol and mechanistic rationale. Furthermore, this document explores its significant role as a precursor in the development of pharmaceuticals, agrochemicals, and advanced organic materials, making it an indispensable resource for researchers and professionals in chemical and drug development.

Core Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, procurement, and scientific communication. This section codifies the nomenclature and key identifiers for **3,4-Dimethylthiophene-2-carboxylic acid**.

IUPAC Name and Common Synonyms

- Preferred IUPAC Name: **3,4-Dimethylthiophene-2-carboxylic acid**.
- Synonyms: 3,4-dimethyl-2-thiophenecarboxylic acid[1].

Chemical and Physical Properties

The compound's utility is defined by its physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)
CAS Number	89639-74-7	[1][2]
Molecular Formula	C ₇ H ₈ O ₂ S	[2]
Molecular Weight	156.2 g/mol	[2]
Physical Form	Solid	
Typical Purity	≥97%	[3]
InChI	1S/C7H8O2S/c1-4-3-10-6(5(4)2)7(8)9/h3H,1-2H3,(H,8,9)	
InChIKey	RPZBMBIIOOKZMB-UHFFFAOYSA-N	
Storage	Sealed in dry, dark place at 2-8°C	[2]

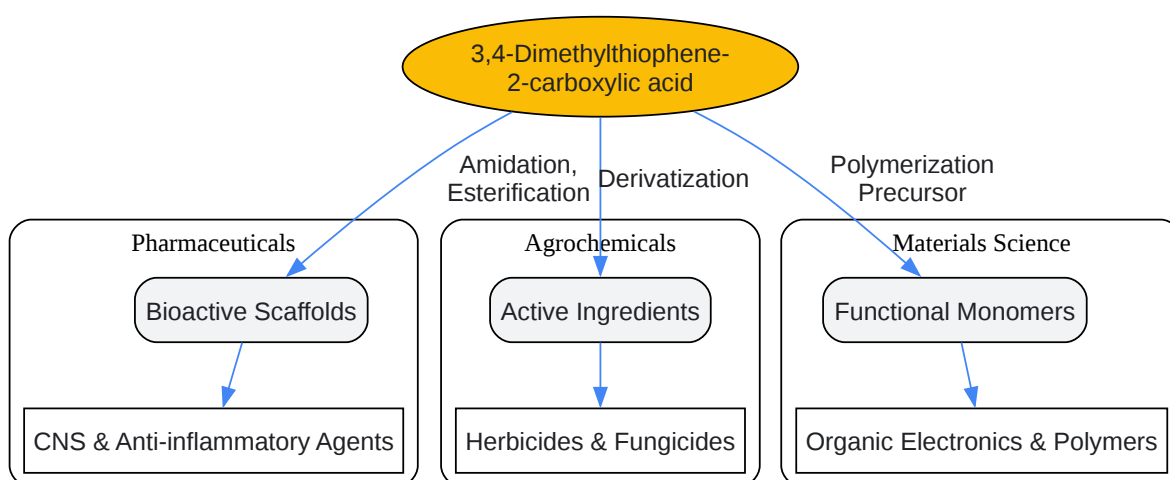
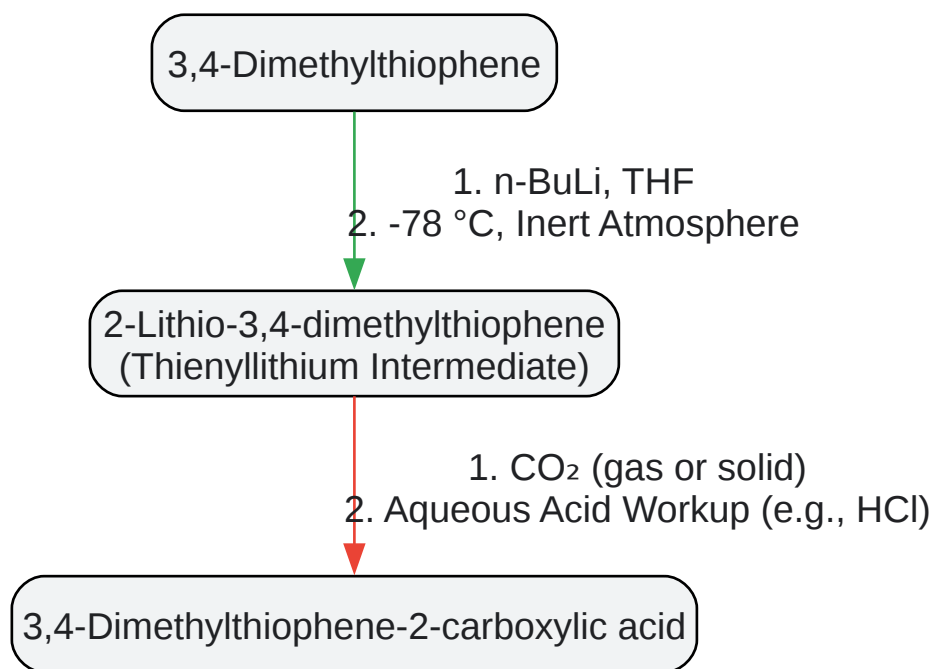
Strategic Synthesis: A Validated Workflow

The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. For **3,4-Dimethylthiophene-2-carboxylic acid**, a robust and scalable method involves the regioselective lithiation of the precursor, 3,4-dimethylthiophene, followed by carboxylation.

Mechanistic Rationale and Workflow

The chosen synthetic pathway leverages the inherent acidity of the α -protons (at positions 2 and 5) of the thiophene ring. The methyl groups at positions 3 and 4 provide steric hindrance

and are electron-donating, influencing the reactivity. Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) occurs preferentially at the less hindered α -position. The resulting thienyllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO_2), typically introduced as a gas or solid (dry ice). A final acidic workup protonates the carboxylate salt to yield the desired carboxylic acid. This method is highly efficient and provides excellent regiochemical control.



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